An In-depth Technical Guide to the Physicochemical Properties of 8-Methyl-2,6-dioxa-9-azaspiro[4.5]decane
An In-depth Technical Guide to the Physicochemical Properties of 8-Methyl-2,6-dioxa-9-azaspiro[4.5]decane
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the physicochemical properties of 8-Methyl-2,6-dioxa-9-azaspiro[4.5]decane. Due to the limited availability of direct experimental data for this specific molecule, this document leverages predictive computational models and comparative analysis of structurally related analogs to offer a robust profile for research and development applications. This guide is structured to provide not only key data points but also the scientific rationale behind their determination and relevance in a drug discovery context.
Introduction and Molecular Structure
8-Methyl-2,6-dioxa-9-azaspiro[4.5]decane is a heterocyclic organic compound featuring a spirocyclic system. This unique three-dimensional structure, which incorporates a piperidine ring fused to a dioxolane ring via a shared carbon atom, is of significant interest in medicinal chemistry. Spirocyclic scaffolds are increasingly utilized in drug design to explore novel chemical space, enhance metabolic stability, and improve target specificity. The N-methylation of the piperidine ring is a common strategy to modulate basicity, lipophilicity, and pharmacological activity.
The structural representation of 8-Methyl-2,6-dioxa-9-azaspiro[4.5]decane is as follows:
Figure 1: Chemical structure of 8-Methyl-2,6-dioxa-9-azaspiro[4.5]decane.
Predicted Physicochemical Properties
In the absence of direct experimental data, the following physicochemical properties for 8-Methyl-2,6-dioxa-9-azaspiro[4.5]decane have been computationally predicted. These values provide a foundational dataset for initial experimental design and hypothesis generation.
| Property | Predicted Value | Unit |
| Molecular Formula | C₉H₁₇NO₂ | - |
| Molecular Weight | 171.24 | g/mol |
| Monoisotopic Mass | 171.1259 | Da |
| Topological Polar Surface Area (TPSA) | 21.7 | Ų |
| logP (Octanol-Water Partition Coefficient) | 1.2 | - |
| Hydrogen Bond Donors | 0 | - |
| Hydrogen Bond Acceptors | 3 | - |
| Rotatable Bonds | 1 | - |
| pKa (most basic) | 8.5 (estimated) | - |
Physicochemical Properties of Structurally Related Analogs
To provide experimental context, the following table summarizes key physicochemical properties of closely related spiro[4.5]decane analogs. These compounds share the core spirocyclic scaffold and offer valuable comparative insights.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Refractive Index |
| 1,4-Dioxa-8-azaspiro[4.5]decane [1] | C₇H₁₃NO₂ | 143.18 | 108-111 (at 26 mmHg) | n20/D 1.4819 |
| (S)-2-Methyl-1,4-dioxa-8-azaspiro[4.5]decane [2] | C₈H₁₅NO₂ | 157.21 | - | - |
| 8-Azaspiro[4.5]decane [3] | C₉H₁₇N | 139.24 | - | - |
| 8-Methyl-2,8-diazaspiro[4.5]decane | C₉H₁₈N₂ | 154.25 | - | - |
Methodologies for Physicochemical Property Determination
The following section details the standard experimental protocols for characterizing the physicochemical properties of novel small molecules like 8-Methyl-2,6-dioxa-9-azaspiro[4.5]decane.
Structural Elucidation and Purity Assessment
A combination of spectroscopic and chromatographic techniques is essential for confirming the chemical structure and assessing the purity of a synthesized compound.
Figure 2: Experimental workflow for structural elucidation and purity assessment.
4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For 8-Methyl-2,6-dioxa-9-azaspiro[4.5]decane, one would expect to see signals corresponding to the N-methyl group, the methylene protons of the piperidine and dioxolane rings, and the methine protons.
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¹³C NMR: Indicates the number of chemically non-equivalent carbon atoms. The spectrum would show distinct signals for the methyl carbon, the spiro carbon, and the various methylene carbons in the heterocyclic rings.
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2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning proton and carbon signals and confirming the connectivity of the entire molecule.
4.1.2. Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn confirms its elemental composition. For 8-Methyl-2,6-dioxa-9-azaspiro[4.5]decane, the expected [M+H]⁺ ion would be approximately 172.1332.
4.1.3. Infrared (IR) Spectroscopy
IR spectroscopy helps identify the functional groups present in a molecule. The spectrum of the target compound would be expected to show characteristic C-O stretching frequencies for the ether linkages in the dioxolane ring and C-N stretching for the tertiary amine.
4.1.4. Purity Determination
High-performance liquid chromatography (HPLC) or gas chromatography (GC), often coupled with a mass spectrometer (LC-MS or GC-MS), is used to determine the purity of the compound. A pure sample will ideally show a single peak in the chromatogram.
Determination of Physical Properties
4.2.1. Melting and Boiling Point
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Melting Point: For solid compounds, the melting point is a key indicator of purity. It is determined using a melting point apparatus where the temperature range over which the solid transitions to a liquid is recorded.
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Boiling Point: For liquid compounds, the boiling point is determined at a specific pressure. This is typically measured during distillation.
4.2.2. Solubility
Solubility is determined by adding a known amount of the compound to a specific volume of a solvent (e.g., water, ethanol, DMSO) at a controlled temperature. The mixture is agitated until equilibrium is reached, and the concentration of the dissolved compound is measured, often by HPLC.
4.2.3. Lipophilicity (logP)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is the traditional approach, where the compound is partitioned between octanol and water, and the concentration in each phase is measured. Alternatively, reverse-phase HPLC can be used to estimate logP based on the retention time.
4.2.4. Acidity/Basicity (pKa)
The pKa is a measure of the acidity or basicity of a compound. For a basic compound like 8-Methyl-2,6-dioxa-9-azaspiro[4.5]decane, potentiometric titration is a common method. A solution of the compound is titrated with a standard acid, and the pH is monitored. The pKa can be determined from the inflection point of the titration curve.
Conclusion
References
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PubChem. 8-methyl-2,8-diazaspiro[4.5]decane. National Center for Biotechnology Information. [Link]
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PubChem. 8-methyl-2-azaspiro[4.5]decane-1,3-dione. National Center for Biotechnology Information. [Link]
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PubChem. 8-Azaspiro(4.5)decane. National Center for Biotechnology Information. [Link]
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PubChem. 6-Ethyl-8-methyl-6,9-diazaspiro[4.5]decane. National Center for Biotechnology Information. [Link]
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PubChem. (S)-2-Methyl-1,4-dioxa-8-azaspiro[4.5]decane. National Center for Biotechnology Information. [Link]
